An In-depth Technical Guide to 5-Bromo-2-iodo-4-methylpyrimidine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 5-Bromo-2-iodo-4-methylpyrimidine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and organic synthesis, halogenated heterocycles are indispensable building blocks. Among these, 5-Bromo-2-iodo-4-methylpyrimidine holds a position of significant strategic importance. Identified by its CAS number 1260859-19-5 , this dihalogenated pyrimidine derivative serves as a versatile intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.[1][2][3]
The pyrimidine core is a ubiquitous scaffold in a vast array of biologically active molecules, including several marketed drugs.[4] The specific substitution pattern of 5-Bromo-2-iodo-4-methylpyrimidine—featuring a bromine atom at the C5 position, an iodine atom at the C2 position, and a methyl group at the C4 position—offers chemists a platform for highly selective and sequential functionalization. The differential reactivity of the C-I and C-Br bonds allows for programmed, site-specific cross-coupling reactions, making it a highly sought-after precursor in drug discovery programs. This guide provides a comprehensive overview of its properties, synthesis, and key applications.
Physicochemical Properties
Understanding the fundamental physicochemical properties of a reagent is paramount for its effective use in synthesis and process development. 5-Bromo-2-iodo-4-methylpyrimidine is typically a solid at room temperature.[2] Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1260859-19-5 | [1][2] |
| Molecular Formula | C₅H₄BrIN₂ | [2] |
| Molecular Weight | 298.91 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [2][5] |
| InChI Key | VZLFDSURYRXHTB-UHFFFAOYSA-N | [2] |
Synthesis and Reactivity
The synthesis of functionalized pyrimidines often involves multi-step sequences. While specific, high-yield preparations of 5-Bromo-2-iodo-4-methylpyrimidine are proprietary or detailed within patent literature, general principles of pyrimidine synthesis can be applied. A plausible synthetic approach involves the construction of the pyrimidine ring from acyclic precursors followed by sequential halogenation.
The true synthetic utility of this compound lies in its reactivity. The carbon-halogen bonds on the pyrimidine ring are key sites for modification, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.
Causality of Reactivity: The C-I bond is significantly more reactive towards oxidative addition to a Palladium(0) catalyst than the C-Br bond. This difference in bond dissociation energy and polarizability is the cornerstone of its utility. Chemists can selectively perform a cross-coupling reaction at the C2 position (iodine) while leaving the C5 position (bromine) intact for a subsequent, different coupling reaction. This allows for the controlled and stepwise introduction of diverse substituents onto the pyrimidine core, a critical strategy in building molecular libraries for structure-activity relationship (SAR) studies.
Illustrative Synthetic Workflow
The following diagram illustrates the principle of sequential, site-selective cross-coupling reactions, which is central to the application of this reagent.
Caption: Sequential cross-coupling workflow using 5-Bromo-2-iodo-4-methylpyrimidine.
Applications in Research and Drug Development
The pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bonds with biological targets.[4] Halogenated pyrimidines like 5-Bromo-2-iodo-4-methylpyrimidine are crucial intermediates for synthesizing compounds aimed at various therapeutic areas.
-
Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted pyrimidine core. The ability to introduce specific aryl, heteroaryl, or amino groups at the C2 and C5 positions is essential for tuning selectivity and potency against specific kinases, which are key targets in oncology.[6][7]
-
Agrochemicals: The structural motifs found in pharmaceuticals are often mirrored in modern agrochemicals. Substituted pyrimidines are explored for their potential as herbicides and fungicides.
-
Materials Science: Heterocyclic compounds are also used in the development of organic light-emitting diodes (OLEDs) and other advanced materials, where precise tuning of electronic properties is required.[8]
The strategic value of this compound is its role as a versatile building block, enabling the efficient construction of libraries of complex molecules for screening and lead optimization in these fields.
Experimental Protocol: Suzuki Coupling (Illustrative)
This protocol describes a general, illustrative procedure for a selective Suzuki cross-coupling at the C2 position.
Objective: To selectively couple an arylboronic acid at the C2 position of 5-Bromo-2-iodo-4-methylpyrimidine.
Materials:
-
5-Bromo-2-iodo-4-methylpyrimidine
-
Arylboronic acid (e.g., phenylboronic acid) (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Nitrogen or Argon source for inert atmosphere
-
Standard laboratory glassware
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask, add 5-Bromo-2-iodo-4-methylpyrimidine (1.0 eq.), the arylboronic acid (1.1 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 5-bromo-2-aryl-4-methylpyrimidine product.
Rationale: The choice of a palladium catalyst like Pd(dppf)Cl₂ is common for cross-coupling reactions due to its efficiency and stability. The base is required to activate the boronic acid for transmetalation. The reaction is performed under an inert atmosphere to prevent the degradation of the catalyst. This procedure leverages the higher reactivity of the C-I bond to achieve selective functionalization.
Safety and Handling
As with all halogenated organic compounds, 5-Bromo-2-iodo-4-methylpyrimidine should be handled with appropriate care in a well-ventilated fume hood.[9][10]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Inhalation: Avoid breathing dust or vapors.[10]
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
-
Reagentia. Pyrimidine, 5-bromo-2-iodo-4-methyl-. Available from: [Link]
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Chemsrc. 5-Bromo-2-iodo-4-methylpyridine | CAS#:941294-57-1. Available from: [Link]
-
Gesan Chem. Exploring 5-Bromo-2-Iodopyrimidine: Properties and Applications. Available from: [Link]
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Alchem Pharmtech. CAS 941294-57-1 | 5-Bromo-2-iodo-4-methylpyridine. Available from: [Link]
-
UCLA Chemistry and Biochemistry. A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Available from: [Link]
- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
Heterocycles. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine. Available from: [Link]
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PubChem. 5-Bromo-4-methylpyrimidin-2-amine. Available from: [Link]
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MDPI. Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]
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Alchem Pharmtech. CAS 1260859-19-5 | 5-Bromo-2-iodo-4-methylpyrimidine. Available from: [Link]
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